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Compound of Interest

Compound Name:
Sodium deoxycholate

monohydrate

Cat. No.: B141746 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with high viscosity in cell lysates prepared with buffers containing sodium deoxycholate.

Frequently Asked Questions (FAQs)
Q1: Why is my cell lysate containing sodium deoxycholate so viscous?

The high viscosity in your cell lysate is primarily due to the release of large molecules of

genomic DNA from the cell nucleus upon lysis.[1][2][3] Sodium deoxycholate, as a detergent in

lysis buffers like RIPA, effectively disrupts the cell and nuclear membranes, leading to the

release of this DNA, which can make the lysate thick and difficult to handle.[4][5] This

increased viscosity can interfere with downstream applications such as pipetting, centrifugation,

filtration, and chromatography.[1][3]

Q2: What are the primary methods to reduce the viscosity of my cell lysate?

There are two main approaches to reduce the viscosity of your cell lysate:

Enzymatic Digestion: This involves using nucleases to break down the long DNA strands into

smaller fragments.[1] The most commonly used enzyme is DNase I.[1][6][7] Other effective

nucleases include Micrococcal Nuclease and Salt-Active Nucleases (SANs).[7][8]
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Mechanical Shearing: This method physically breaks the DNA strands.[1] Common

techniques include sonication, repeatedly passing the lysate through a narrow-gauge syringe

needle, or using a French press.[1][9]

Q3: Can I use sonication if my lysis buffer already contains sodium deoxycholate?

Yes, sonication is a compatible method for reducing viscosity in lysates containing sodium

deoxycholate. It is a widely used technique to shear genomic DNA.[1] It is important to perform

sonication in short bursts on ice to prevent overheating, which can lead to protein denaturation.

[1]

Q4: Are there alternatives to DNase I for enzymatic reduction of viscosity?

Yes, several alternatives to DNase I are available:

Micrococcal Nuclease: This enzyme is also effective at digesting DNA to reduce lysate

viscosity.[7][10]

Salt-Active Nucleases (SANs): These are particularly useful as their activity can be adapted

to various salt concentrations in the lysis buffer.[1][8]

Benzonase: This is a highly effective nuclease that degrades both DNA and RNA.[11]

Q5: Will reducing viscosity affect my downstream co-immunoprecipitation (Co-IP) experiment?

The method you choose to reduce viscosity can impact your Co-IP. While buffers containing

sodium deoxycholate are effective for cell lysis, harsher detergents can disrupt protein-protein

interactions.[4][5][12]

Enzymatic methods are generally considered gentle and less likely to interfere with protein

interactions.

Mechanical shearing, especially extensive sonication, can generate heat and potentially

denature proteins or disrupt delicate interactions. Therefore, it should be performed with

caution, keeping the sample on ice.[1]
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For Co-IP, a modified RIPA buffer with lower concentrations of or no SDS and sodium

deoxycholate is often recommended to preserve protein complexes.[4]

Troubleshooting Guides
Problem: My lysate remains viscous even after adding DNase I.

Potential Cause Recommended Solution

Missing Cofactors

DNase I requires divalent cations like

Magnesium (Mg²⁺) and Calcium (Ca²⁺) for its

activity.[1][13] Ensure your lysis buffer is

supplemented with 1-10 mM MgCl₂ or CaCl₂.[1]

Presence of Chelators

If your buffer contains chelating agents like

EDTA, they will sequester the necessary

divalent cations, inhibiting DNase I.[1] Consider

using an EDTA-free protease inhibitor cocktail or

a nuclease that is not inhibited by EDTA, such

as a Salt-Active Nuclease.[1]

Suboptimal Enzyme Concentration or Incubation

Time

The amount of DNase I needed depends on the

cell density and the amount of DNA released.

Increase the DNase I concentration and/or the

incubation time.[1]

Incorrect pH or Temperature

DNase I has optimal activity around neutral pH

and at 37°C.[1] Extreme pH values can reduce

its effectiveness.[1]

Problem: I am concerned about protein denaturation with mechanical shearing.
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Potential Cause Recommended Solution

Overheating during Sonication

Localized heating can denature proteins.[6]

Always keep your sample on ice during

sonication and use short, repeated bursts

instead of continuous sonication.[1]

Excessive Shearing Force

Very high shearing forces can disrupt protein

complexes. Optimize the sonication power and

duration, or consider a gentler method like

syringe shearing with a larger gauge needle.

Quantitative Data Summary

Reagent

Recommended

Concentration/Working

Conditions

Reference(s)

DNase I 10-100 U/mL [7][10]

25-50 µg/mL [6]

MgCl₂/CaCl₂ (Cofactors for

DNase I)
1-10 mM [1]

Micrococcal Nuclease 200-2000 U/mL [7][10]

Salt-Active Nuclease (SAN)
25 U/mL (in 0.5 M NaCl) to 250

U/mL (in 0 M NaCl)
[1]

RNase A (often used with

DNase I)
50 µg/mL [6]

Experimental Protocols
Protocol 1: Enzymatic Viscosity Reduction using DNase I

Prepare your cell lysis buffer containing sodium deoxycholate and add protease inhibitors

immediately before use.
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Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes.

If your lysis buffer does not contain Mg²⁺ or Ca²⁺, add MgCl₂ to a final concentration of 1-10

mM.

Add DNase I to the lysate at a final concentration of 10-100 U/mL.[7][10]

Incubate the mixture at 37°C for 15-30 minutes, or until the viscosity is sufficiently reduced.

[14]

Proceed with clarification of the lysate by centrifugation.

Protocol 2: Mechanical Viscosity Reduction by Sonication

Prepare your cell lysis buffer with sodium deoxycholate and protease inhibitors.

Resuspend the cell pellet in the lysis buffer.

Place the tube containing the cell suspension on ice.

Sonicate the lysate using a probe sonicator. Apply short bursts of 10-15 seconds followed by

a 30-second rest period to prevent overheating.[15]

Repeat the sonication cycle 3-5 times, or until the desired viscosity is reached.

Clarify the lysate by centrifugation.
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Caption: Experimental workflow for cell lysis and viscosity reduction.
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Caption: Troubleshooting logic for high viscosity in cell lysates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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